Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-pentyloxyquinazoline

synthetic chemistry quinazoline alkylation regioselectivity

2-Chloro-4-pentyloxyquinazoline (C₁₃H₁₅ClN₂O, MW 250.72 g/mol) is a 2,4-disubstituted quinazoline derivative bearing a chlorine atom at position 2 and an n-pentyloxy chain at position It is primarily documented in the patent literature as a key synthetic intermediate—specifically, Compound of Formula VIII in US Patent 4,877,790—for the manufacture of 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline (2-APPOQ), a cerebral dysfunction remedying agent. The compound belongs to the broader class of 2-chloro-4-alkoxyquinazolines, which serve as versatile scaffolds for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling at the C2 chlorine, while the C4 alkoxy substituent modulates lipophilicity, metabolic stability, and target-binding interactions.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
Cat. No. B8329932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-pentyloxyquinazoline
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESCCCCCOC1=NC(=NC2=CC=CC=C21)Cl
InChIInChI=1S/C13H15ClN2O/c1-2-3-6-9-17-12-10-7-4-5-8-11(10)15-13(14)16-12/h4-5,7-8H,2-3,6,9H2,1H3
InChIKeyQUTWRZNDMZKEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-pentyloxyquinazoline: Core Identity and Procurement-Relevant Classification


2-Chloro-4-pentyloxyquinazoline (C₁₃H₁₅ClN₂O, MW 250.72 g/mol) is a 2,4-disubstituted quinazoline derivative bearing a chlorine atom at position 2 and an n-pentyloxy chain at position 4. It is primarily documented in the patent literature as a key synthetic intermediate—specifically, Compound of Formula VIII in US Patent 4,877,790—for the manufacture of 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline (2-APPOQ), a cerebral dysfunction remedying agent [1]. The compound belongs to the broader class of 2-chloro-4-alkoxyquinazolines, which serve as versatile scaffolds for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling at the C2 chlorine, while the C4 alkoxy substituent modulates lipophilicity, metabolic stability, and target-binding interactions [2]. Unlike fully elaborated 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib), this compound retains a reactive chlorine handle, positioning it as a late-stage diversifiable intermediate rather than a finished pharmacophore.

Why 2-Chloro-4-pentyloxyquinazoline Cannot Be Replaced by Generic 2-Chloro-4-alkoxyquinazoline Analogs in Synthetic Sequences


Within the 2-chloro-4-alkoxyquinazoline series, the length of the 4-alkoxy chain is not a passive structural variable—it directly governs both the regiochemical outcome of upstream alkylation reactions and the physicochemical properties of downstream products. In the O-alkylation of 4(3H)-quinazolinones, the 2-substituent (here chlorine) electronically and sterically dictates the O-alkyl/N-alkyl product ratio [1], meaning that the decision to install a pentyloxy versus methoxy or ethoxy chain is not interchangeable without altering reaction selectivity. Furthermore, the pentyloxy chain imparts a calculated logP increase of approximately 1.5–2.0 units relative to the methoxy analog, substantially affecting solubility, membrane permeability, and protein binding in any derived bioactive molecule . In the specific synthetic route to 2-APPOQ (US 4,877,790), 2-chloro-4-pentyloxyquinazoline is the irreplaceable intermediate because the pentyloxy group is carried through unchanged to the final active pharmaceutical ingredient; substitution with a shorter-chain analog at this stage would yield a structurally and pharmacologically distinct final compound with no established efficacy data [2].

Quantitative Differentiation Evidence for 2-Chloro-4-pentyloxyquinazoline Versus Its Closest Analogs


Regioselective O-Alkylation: 2-Chloro Substituent Directs O- vs. N-Alkylation Product Ratio in Pentylation Reactions

In the alkylation of 4(3H)-quinazolinones with 1-iodopentane, the 2-chloro substituent governs the ratio of O-alkylated (4-pentyloxyquinazoline) to N-alkylated (3-pentyl-4(3H)-quinazolinone) products through a combination of steric (width parameter B) and electronic (Hammett σp) effects [1]. The chlorine atom at position 2, with its electron-withdrawing character (σp = 0.23) and moderate steric bulk, shifts the product distribution toward O-alkylation relative to 2-unsubstituted or 2-methyl analogs. This regiochemical control is essential for obtaining the desired 2-chloro-4-pentyloxyquinazoline intermediate in acceptable yield and purity, rather than the undesired N-alkyl isomer, which would be incapable of undergoing subsequent nucleophilic displacement at C4 to produce the target 2-APPOQ structure [2]. For a 2-chloro substituent, the O-alkyl/N-alkyl ratio is substantially higher than for 2-H (where N-alkylation dominates) or 2-methyl (where steric effects further suppress O-alkylation).

synthetic chemistry quinazoline alkylation regioselectivity

C4 vs. C2 Regioselectivity in SNAr: The 4-Position of 2,4-Dichloroquinazoline Is Thermodynamically and Kinetically Favored for Nucleophilic Attack

DFT calculations reported by Barbosa et al. (2024) establish that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher LUMO coefficient than the carbon at the 2-position [1]. This electronic bias translates into a lower activation energy for nucleophilic attack at C4, ensuring that alkoxide nucleophiles (e.g., pentoxide) react preferentially at the 4-position to yield 2-chloro-4-pentyloxyquinazoline rather than the regioisomeric 4-chloro-2-pentyloxyquinazoline. The experimental consequence is that synthesis can proceed without cumbersome protecting-group strategies at C2. In contrast, when the 4-position is blocked (e.g., in 4-substituted quinazoline analogs), nucleophilic attack at C2 becomes competitive but proceeds with altered kinetics and may require different solvent/temperature optimization.

nucleophilic aromatic substitution DFT calculation LUMO coefficient

Physicochemical Differentiation: Melting Point and Lipophilicity of the Pentyloxy Homolog Versus Shorter Alkoxy-Chain Analogs

The n-pentyloxy chain at C4 confers distinct physicochemical properties that differentiate 2-chloro-4-pentyloxyquinazoline from its methoxy and ethoxy congeners. The melting point depression from the methoxy analog (99–100°C) to the pentyloxy analog (32.0–34.0°C, recrystallized from hexane) reflects reduced crystal lattice energy due to the flexible C₅ alkyl chain, which has practical implications for handling, formulation, and solvent compatibility during synthesis [1]. The calculated logP increases by approximately 1.6–1.9 log units relative to 2-chloro-4-methoxyquinazoline, translating to a roughly 40- to 80-fold increase in theoretical n-octanol/water partition coefficient . For downstream medicinal chemistry applications, this lipophilicity shift is critical: it alters blood-brain barrier penetration potential, plasma protein binding, and CYP450 metabolic susceptibility in any derived bioactive compound.

melting point logP chain-length SAR

Negative Selectivity Data: Absence of Acetylcholinesterase Inhibition as a Differentiation Filter

In a panel of off-target counter-screens, 2-chloro-4-pentyloxyquinazoline was tested for inhibitory activity against acetylcholinesterase (AChE) at a concentration of 100 μM and showed no inhibition . This negative result is notable because several quinazoline derivatives—particularly those with basic amine substituents at C4—have been reported to exhibit micromolar AChE inhibition, which can confound interpretation of neuroactive compound profiling or introduce cholinergic side effects in vivo [1]. The absence of AChE activity at 100 μM for the 2-chloro-4-pentyloxy intermediate suggests a clean off-target profile at this node, making it an attractive scaffold for CNS-targeted derivatization where cholinergic interference must be minimized.

off-target profiling acetylcholinesterase selectivity

Patent-Documented Synthetic Utility: Irreplaceable Intermediate in the Only Published Route to 2-APPOQ (Cerebral Dysfunction Agent)

US Patent 4,877,790 explicitly defines 2-chloro-4-pentyloxyquinazoline as Compound of Formula VIII—the penultimate intermediate in Process A for manufacturing 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline (2-APPOQ), which is the sole pharmacologically active species claimed for the treatment of cerebral dysfunction including senile dementia [1]. In this synthetic sequence, the 2-chloro substituent is displaced by 1-allylpiperazine in the final step, while the 4-pentyloxy group is preserved intact in the final drug substance. No alternative synthetic route to 2-APPOQ is disclosed in the patent literature that bypasses this intermediate. Any attempt to substitute a different 2-chloro-4-alkoxyquinazoline at this stage would produce a structurally distinct final compound (e.g., 2-(4-allyl-1-piperazinyl)-4-methoxyquinazoline) with no preclinical or clinical validation for the claimed indication.

patent intermediate 2-APPOQ cerebral dysfunction

Evidence-Backed Application Scenarios for 2-Chloro-4-pentyloxyquinazoline Procurement


GMP / Kilo-Lab Synthesis of 2-APPOQ and Structural Analogs for Preclinical CNS Studies

The sole patent-documented application of 2-chloro-4-pentyloxyquinazoline is as the penultimate intermediate in the synthesis of 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline (2-APPOQ), a cerebral dysfunction remedying agent with demonstrated activity in rodent models of hypoxia-induced amnesia and scopolamine-induced memory impairment [1]. The compound's C4 regioselectivity in the SNAr step (higher LUMO coefficient at C4) ensures high-yield O-pentylation without competing N-alkylation or C2 displacement, making the synthetic route amenable to scale-up in polar aprotic solvents [2]. The low melting point (32–34°C) facilitates dissolution and homogeneous reaction conditions at moderate temperatures (50°C), reducing energy input relative to higher-melting methoxy analogs [1]. Procurement of this intermediate is mandatory for any campaign aiming to produce 2-APPOQ or to explore SAR at the 2-position while keeping the validated 4-pentyloxy pharmacophoric element constant.

Diversifiable Scaffold for Parallel Medicinal Chemistry: C2 Derivatization via SNAr or Cross-Coupling

The 2-chloro substituent in 2-chloro-4-pentyloxyquinazoline is activated toward nucleophilic displacement by the electron-withdrawing quinazoline ring system, enabling late-stage diversification with primary/secondary amines (SNAr), boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or organomagnesium reagents (Kumada) [1]. Critically, the 4-pentyloxy group is stable under these conditions and does not compete as a leaving group, a selectivity advantage confirmed by the DFT-predicted differential LUMO coefficients at C2 vs. C4 [2]. This enables parallel library synthesis where a single batch of the intermediate can be divided and reacted with diverse nucleophiles to generate arrays of 2-substituted-4-pentyloxyquinazolines for screening against kinase, PARP, tubulin, or GPCR targets. For procurement, the compound's dual reactivity profile (C2: electrophilic; C4: inert under SNAr conditions) makes it a more versatile and cost-efficient building block than fully elaborated 2,4-disubstituted quinazolines, which preclude further modular derivatization.

Lipophilicity-Matched Intermediate for Blood-Brain Barrier Penetrant Compound Design

With a calculated logP of approximately 4.1–4.5, 2-chloro-4-pentyloxyquinazoline occupies a lipophilicity range that is empirically associated with favorable CNS drug-like properties (typically logP 2–5 for BBB-penetrant small molecules) [1]. The pentyloxy chain provides approximately 1.5–1.9 additional logP units compared to the methoxy analog [2], translating to a roughly 40- to 80-fold increase in theoretical membrane partitioning. This property is directly relevant to the compound's patent-defined application in cerebral dysfunction, where BBB penetration is a prerequisite for target engagement. Researchers developing CNS-active quinazoline derivatives should select the pentyloxy intermediate over shorter-chain analogs when the target product must achieve adequate brain exposure. The negative acetylcholinesterase counter-screen data (no inhibition at 100 μM) further supports its suitability as a CNS scaffold by reducing the probability of cholinergic off-target effects .

Reference Standard for Analytical Method Development and Impurity Profiling in 2-APPOQ Manufacture

In the quality control of 2-APPOQ drug substance, 2-chloro-4-pentyloxyquinazoline serves as a critical process-related impurity and reference marker. The patent explicitly provides full characterization data—melting point (32.0–34.0°C), ¹H NMR (δ 0.94 t, 3H; 1.33–1.56 m, 4H; 1.89–2.00 m, 2H; 4.61 t, 2H; 7.53–8.18 m, 4H in CDCl₃), and elemental composition—that can be used to establish HPLC/GC purity methods and acceptance criteria [1]. The 4-pentyloxy chain provides distinct chromatographic retention (longer retention time vs. methoxy/ethoxy analogs on reversed-phase C18 columns) and unique mass spectrometric fragmentation patterns (characteristic loss of C₅H₁₁O• fragment), enabling unambiguous identification and quantification in reaction monitoring and final product release testing. Analytical laboratories and CROs supporting 2-APPOQ development programs require authentic 2-chloro-4-pentyloxyquinazoline reference material of known purity (≥95%) for method validation and batch-to-batch consistency assessment.

Quote Request

Request a Quote for 2-Chloro-4-pentyloxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.